Cas no 26116-88-1 (Grayanotoxane-5,6,10,14,16-pentol,2,3-epoxy-, 6,14-diacetate, (2b,3b,6b,14R)- (9CI))

Grayanotoxane-5,6,10,14,16-pentol,2,3-epoxy-, 6,14-diacetate, (2b,3b,6b,14R)- (9CI) structure
26116-88-1 structure
Product Name:Grayanotoxane-5,6,10,14,16-pentol,2,3-epoxy-, 6,14-diacetate, (2b,3b,6b,14R)- (9CI)
Numero CAS:26116-88-1
MF:C24H36O8
MW:452.537848472595
CID:282855
PubChem ID:137171712
Update Time:2025-04-19

Grayanotoxane-5,6,10,14,16-pentol,2,3-epoxy-, 6,14-diacetate, (2b,3b,6b,14R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Grayanotoxane-5,6,10,14,16-pentol,2,3-epoxy-, 6,14-diacetate, (2b,3b,6b,14R)- (9CI)
    • (14R)-6β,14-Diacetoxy-2β,3β-epoxygrayanotoxane-5,10,16-triol
    • CHEBI:176956
    • 26116-88-1
    • [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-17-acetyloxy-4,10,15-trihydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate
    • Rhodojaponin I
    • 5,10,16-Trihydroxy-2,3-epoxygrayanotoxane-6,14-diyl diacetate
    • DTXSID40949005
    • 7,9A-METHANO-9AH-CYCLOPENTA(B)HEPTALENE-4,8,11,11A,12(1H)-PENTOL, 2,3-EPOXYDODECAHYDRO-1,1,4,8-TETRAMETHYL-, 11,12-DIACETATE, (2R,3S,3AS,4R,4AR,7R,8R,9AS,11R,11AR,12R)-
    • Rhodojaponin III 9,11-diacetate
    • Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6,14-diacetate, (2-beta,3-beta,6-beta,14R)-
    • UNII-63HXC64W16
    • 7,9a-Methano-9aH-cyclopenta(b)heptalene-4,8,11,11a,12(1H)-pentol, 2,3-epoxydodecahydro-1,1,4,8-tetramethyl-, 11,12-diacetate, (2R,3S,3as,4R,7R,8R,9as,11R,11aR,12R)-
    • 63HXC64W16
    • NS00093918
    • GRAYANOTOXANE-5,6,10,14,16-PENTOL, 2,3-EPOXY-, 6,14-DIACETATE, (2.BETA.,3.BETA.,6.BETA.,14R)-
    • Q27263615
    • Inchi: 1S/C24H36O8/c1-11(25)30-15-9-23-10-21(5,27)13(18(23)31-12(2)26)7-8-14(23)22(6,28)17-16-19(32-16)20(3,4)24(15,17)29/h13-19,27-29H,7-10H2,1-6H3/t13-,14+,15+,16+,17+,18-,19+,21-,22-,23+,24-/m1/s1
    • Chiave InChI: BQXZYRJBFJGDSL-MMSYCLQKSA-N
    • Sorrisi: O1[C@@H]2C(C)(C)[C@]3([C@H](C[C@]45C[C@](C)([C@H](CC[C@H]4[C@](C)([C@@H]3[C@H]12)O)[C@H]5OC(C)=O)O)OC(C)=O)O

Proprietà calcolate

  • Massa esatta: 452.24101810g/mol
  • Massa monoisotopica: 452.24101810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 4
  • Complessità: 872
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 126Ų
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd